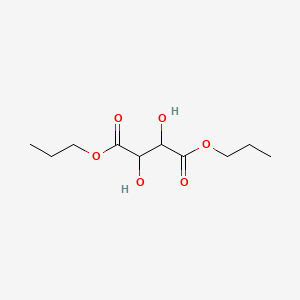
Dipropyl tartrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropyl tartrate is a diester of tartaric acid, a naturally occurring organic acid found in many plants, particularly grapes. It is a chiral molecule with two chiral centers, leading to multiple stereoisomeric forms. This compound is widely used in asymmetric synthesis, particularly as a chiral auxiliary or ligand in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipropyl tartrate can be synthesized through the esterification of tartaric acid with propanol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the tartaric acid to this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Dipropyl tartrate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Various substitution reactions can occur, particularly at the ester functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield propionic acid and tartaric acid derivatives, while reduction can produce propanol and other alcohols.
Scientific Research Applications
Dipropyl tartrate has a wide range of applications in scientific research:
Biology: Its chiral properties make it useful in the study of enzyme mechanisms and the development of chiral drugs.
Medicine: It is employed in the synthesis of pharmaceuticals, particularly those requiring chiral purity.
Industry: this compound is used in the production of agrochemicals and other fine chemicals where chirality is crucial.
Mechanism of Action
The mechanism by which dipropyl tartrate exerts its effects is primarily through its role as a chiral ligand. In asymmetric synthesis, it forms complexes with metal catalysts, such as titanium isopropoxide, to induce chirality in the resulting products. This chiral induction is crucial for the production of enantiomerically pure compounds, which are essential in pharmaceuticals and other applications.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl tartrate: Another diester of tartaric acid, commonly used in similar applications as dipropyl tartrate.
Diethyl tartrate: Used in asymmetric synthesis and as a chiral auxiliary.
Dimethyl tartrate: Also employed in chiral synthesis and other chemical reactions.
Uniqueness
This compound is unique in its specific chiral properties and its ability to form stable complexes with metal catalysts. This makes it particularly valuable in asymmetric synthesis, where the production of enantiomerically pure compounds is essential. Its versatility and effectiveness in various chemical reactions set it apart from other similar compounds.
Properties
CAS No. |
2217-14-3 |
|---|---|
Molecular Formula |
C10H18O6 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
dipropyl 2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C10H18O6/c1-3-5-15-9(13)7(11)8(12)10(14)16-6-4-2/h7-8,11-12H,3-6H2,1-2H3 |
InChI Key |
WCHBXSPACACNBJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)C(C(C(=O)OCCC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















